6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C7H10BNO5 and its molecular weight is 198.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1152427-91-2) is a boron-containing compound characterized by its unique dioxazaborocane structure and the presence of an epoxide group. This compound has garnered interest in various fields of research due to its potential biological activity and chemical reactivity.
The molecular formula of this compound is C7H10BNO5 with a molecular weight of approximately 198.97 g/mol. The compound features a dioxazaborocane ring that contributes to its reactivity and potential applications in medicinal chemistry and materials science.
Property | Value |
---|---|
Molecular Formula | C7H10BNO5 |
Molecular Weight | 198.969 g/mol |
CAS Number | 1152427-91-2 |
Melting Point | 188-193 °C |
Purity | ≥97% |
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its electrophilic nature due to the epoxide group. This feature allows the compound to undergo nucleophilic attacks, potentially interacting with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities including enzyme inhibition and modulation of cellular pathways .
Potential Interactions
Research suggests that the compound may interact with:
- Proteins : Through covalent modification via electrophilic attack.
- Nucleic Acids : Potentially affecting gene expression or replication processes.
Case Studies
- Synthesis and Reactivity : Studies have demonstrated that this compound can participate in palladium-catalyzed coupling reactions with aryl halides. This reactivity is crucial for forming carbon-carbon bonds in organic synthesis.
- Flame Retardancy Applications : The compound has been explored for its potential use in modifying polystyrene to enhance flame retardancy through the incorporation of boronic acid groups into the polymer backbone .
- Pharmaceutical Applications : Similar boron-containing compounds have been utilized as intermediates in synthesizing enantiopure compounds essential for drug development. While specific applications for this compound are still under investigation, its structural properties suggest potential utility in pharmaceutical chemistry .
Safety and Handling
The compound is classified as an irritant (GHS07) and poses risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Appropriate safety measures should be taken when handling this substance.
Properties
IUPAC Name |
6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO5/c1-9-2-6(10)13-8(5-4-12-5)14-7(11)3-9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYHTHDUBKRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746365 | |
Record name | 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152427-91-2 | |
Record name | 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1152427-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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